tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate
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Overview
Description
tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate: is a secondary carboxamide resulting from the formal condensation of the carboxy group of (2S)-2-{3-[(tert-butoxycarbonyl)amino]-2-oxopyridin-1(2H)-yl}-3-cyclopropylpropanoic acid with the primary amino group of (2R,3S)-3-amino-N-benzyl-2-hydroxy-4-[(3S)-2-oxopyrrolidin-3-yl]butanamide . This compound is known for its role as an inhibitor of the SARS-CoV-2 main protease .
Preparation Methods
The synthesis of tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate involves the formal condensation of specific carboxy and amino groups . One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by a series of reactions to introduce the hydroxy and oxopyrrolidinyl groups . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity .
Chemical Reactions Analysis
tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate involves the inhibition of the SARS-CoV-2 main protease . This enzyme is essential for processing the polyproteins that are translated from the viral RNA, and its inhibition prevents the virus from replicating . The compound binds to the active site of the protease, blocking its activity and thereby inhibiting viral replication .
Comparison with Similar Compounds
tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-(2,3-dihydroxypropyl)carbamate: This compound has similar protective groups but different functional groups, leading to different reactivity and applications.
tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate: This compound has a phenyl group instead of an oxopyrrolidinyl group, resulting in different chemical properties and uses. The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit the SARS-CoV-2 main protease.
Properties
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASISKBRBNTMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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